molecular formula C9H14N2O2 B2434650 2-Amino-1-(4-aminophenyl)propane-1,3-diol CAS No. 2663-91-4

2-Amino-1-(4-aminophenyl)propane-1,3-diol

Cat. No.: B2434650
CAS No.: 2663-91-4
M. Wt: 182.223
InChI Key: HOSHJSFGXZIFCZ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-aminophenyl)propane-1,3-diol is a chemical compound with the molecular formula C9H14N2O2 It is known for its unique structure, which includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-aminophenyl)propane-1,3-diol typically involves the reaction of 4-nitrobenzaldehyde with nitromethane to form 4-nitrophenyl-2-nitropropane-1,3-diol. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes, where the nitro group is reduced to an amino group under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-aminophenyl)propane-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-aminophenyl)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various types of reactions makes it a valuable compound in synthetic chemistry and industrial processes .

Properties

IUPAC Name

2-amino-1-(4-aminophenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSHJSFGXZIFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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